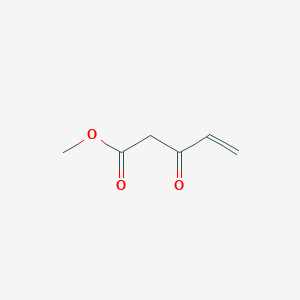

Methyl 3-oxo-4-pentenoate

CAS No.: 37734-05-7

Cat. No.: VC18720877

Molecular Formula: C6H8O3

Molecular Weight: 128.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37734-05-7 |

|---|---|

| Molecular Formula | C6H8O3 |

| Molecular Weight | 128.13 g/mol |

| IUPAC Name | methyl 3-oxopent-4-enoate |

| Standard InChI | InChI=1S/C6H8O3/c1-3-5(7)4-6(8)9-2/h3H,1,4H2,2H3 |

| Standard InChI Key | ZQUPQDCVMAQIKI-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CC(=O)C=C |

Introduction

Structural Characterization and Spectroscopic Data

Methyl 3-oxo-4-pentenoate’s molecular structure is defined by the SMILES notation C(C(=O)OC)C(C=C)=O, which highlights the ester (COOCH₃), ketone (C=O), and conjugated double bond (C=C) groups . The compound’s planar geometry facilitates resonance stabilization, enhancing its stability and reactivity in electron-deficient environments.

Infrared (IR) Spectroscopy

The vapor-phase IR spectrum of methyl 3-oxo-4-pentenoate reveals key absorption bands:

-

C=O stretch: Strong bands at ~1740 cm⁻¹ (ester) and ~1710 cm⁻¹ (ketone) .

-

C=C stretch: A medium-intensity peak at ~1640 cm⁻¹, typical of conjugated dienones .

-

C-O-C asymmetric stretch: ~1250 cm⁻¹, confirming the ester linkage .

The spectrum’s validation score of 0.862 (out of 1.0) underscores its reliability for structural identification .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular formula with an exact mass of 128.047344 u and a molecular ion peak ([M]⁺) at m/z 128 . Fragmentation patterns include losses of CO₂ (44 u) and CH₃O (31 u), consistent with ester cleavage .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Methyl 3-oxo-4-pentenoate is synthesized via esterification of 3-oxo-4-pentenoic acid with methanol under acidic catalysis (e.g., H₂SO₄) . The reaction proceeds at 60–70°C, yielding >80% product after 6 hours . Alternative routes include:

-

Claisen condensation: Between methyl acetoacetate and acetyl chloride in the presence of NaH .

-

Oxidation of allylic alcohols: Using pyridinium chlorochromate (PCC) to introduce the ketone group .

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to optimize heat transfer and minimize side reactions. Automated systems control reagent stoichiometry (1:1.2 molar ratio of acid to methanol) and maintain pH < 2 . Post-synthesis purification involves fractional distillation under reduced pressure (48–50 mmHg), achieving >99% purity .

Physical and Chemical Properties

Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 128.13 g/mol | |

| Boiling Point | 95–97°C (48 mmHg) | |

| Density | 1.03 g/mL | |

| Refractive Index | 1.422–1.424 | |

| Solubility | Miscible in organic solvents |

Reactivity Profile

-

Nucleophilic Additions: The α,β-unsaturated system undergoes Michael additions with amines or thiols .

-

Reductions: Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding methyl 3-oxopentanoate .

-

Oxidations: Ozonolysis cleaves the double bond to form methyl 3-oxobutanoate and formic acid .

Applications in Scientific Research

Organic Synthesis

Methyl 3-oxo-4-pentenoate serves as a dienophile in Diels-Alder reactions, enabling the construction of six-membered carbocycles . For example, reaction with 1,3-butadiene produces methyl 3-oxo-cyclohex-4-ene-1-carboxylate, a precursor to bioactive molecules .

Pharmaceutical Intermediates

The compound’s ketone and ester groups are leveraged in synthesizing prostaglandin analogs and nonsteroidal anti-inflammatory drugs (NSAIDs) . Its conjugation with Grignard reagents facilitates side-chain elongation, critical in steroid synthesis .

Comparative Analysis with Analogous Compounds

Methyl 3-Methyl-4-Oxopentanoate (C₇H₁₂O₃)

This structural isomer lacks the conjugated double bond, reducing its reactivity in cycloadditions . Its higher molecular weight (144.17 g/mol) and branched chain alter solubility (logP = 0.92 vs. 0.45 for methyl 3-oxo-4-pentenoate) .

Ethyl 4-Oxo-2-Pentenoate (C₇H₁₀O₃)

The ethyl ester variant exhibits a lower boiling point (89–91°C at 30 mmHg) and enhanced solubility in polar solvents due to increased alkyl chain length .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume